molecular formula C20H20ClN3S B2877530 N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine CAS No. 338961-74-3

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine

Cat. No.: B2877530
CAS No.: 338961-74-3
M. Wt: 369.91
InChI Key: FNMKVCQOIWFATK-UHFFFAOYSA-N
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Description

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine is a synthetic pyrimidine derivative intended for research and development applications. Pyrimidine cores are known to be versatile scaffolds in medicinal chemistry, often explored for their ability to interact with various biological targets . This particular compound features a complex structure incorporating a phenyl ring, a 4-chlorobenzylsulfanyl moiety, and a dimethylamine group, making it a potential intermediate or candidate for the investigation of novel pharmacological activities. Researchers may find value in this compound for developing new therapeutic agents, as substituted pyrimidines have been investigated for a range of chemotherapeutic activities, including anti-viral and anti-bacterial properties in preclinical studies . Its well-defined molecular structure allows for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanylmethyl]-N,N-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S/c1-24(2)19-12-18(14-25-13-15-8-10-17(21)11-9-15)22-20(23-19)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKVCQOIWFATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:

  • Position 2 : A phenyl group contributing aromatic stability.
  • Position 4 : A dimethylamine moiety enabling hydrogen bonding and solubility modulation.
  • Position 6 : A [(4-chlorobenzyl)sulfanyl]methyl group introducing steric bulk and electrophilic reactivity.

Synthetic challenges arise from regioselective functionalization of the pyrimidine ring, stability of sulfanyl intermediates, and efficient introduction of the dimethylamine group.

Synthetic Routes and Methodological Optimization

Pyrimidine Ring Construction and Functionalization

The pyrimidine scaffold is typically assembled via cyclocondensation or modified Biginelli reactions. A preferred intermediate is 4-chloro-2-phenyl-6-(chloromethyl)pyrimidine , synthesized from β-keto esters and aryl aldehydes.

Introduction of the Sulfanyl Methyl Group

The 6-position is functionalized via nucleophilic displacement using 4-chlorobenzyl mercaptan (HS-CH2-C6H4-Cl-4) in nitrile solvents (e.g., acetonitrile) with halogenating agents (e.g., N-chlorosuccinimide).
Reaction Conditions :

  • Solvent: Acetonitrile (60–85°C, 8–24 hr)
  • Yield: >90% (optimized)
  • Selectivity: Enhanced by steric hindrance from the 2-phenyl group.

Mechanistic Insight :
The nitrile solvent stabilizes reactive intermediates, facilitating S-alkylation without competing N-alkylation.

Amination at Position 4

The 4-chloro substituent undergoes nucleophilic aromatic substitution with dimethylamine.

Two-Step Amination Protocol
  • Chloride Activation :
    • Reagent: N,N-Dimethylamine hydrochloride
    • Solvent: Tetrahydrofuran (THF) at reflux (12 hr).
  • Catalytic Enhancement :
    • Additives: Copper(I) iodide (5 mol%) for C–N bond formation.
    • Yield: 75–85% (isolated after column chromatography).

Critical Note : Over-amination at position 6 is prevented by prior installation of the bulky sulfanyl methyl group.

Alternative Pathways and Comparative Analysis

Disulfide-Mediated Thiol Coupling

A patent-pending method employs Ri-S-S-Ri disulfides (Ri = 4-chlorobenzyl) with halogenating agents in acetonitrile:

  • Advantages : High atom economy, reduced by-product formation.
  • Limitations : Requires strict moisture control.

Typical Workflow :

  • Generate in situ disulfide from 4-chlorobenzyl thiol.
  • React with 6-(bromomethyl)-2-phenyl-4-chloropyrimidine.
  • Isolate via aqueous workup (yield: 88%).

One-Pot Multistep Synthesis

Integrating pyrimidine formation and functionalization in a single vessel:

  • Reagents : Ethyl acetoacetate, benzaldehyde, and thiourea under acidic conditions.
  • Post-Cyclization Modifications :
    • Chlorination (POCl3, DMF catalyst).
    • Sequential thiolation/amination.

Yield : 65–70% (over three steps).

Characterization and Quality Control

Spectroscopic Profiling

  • 1H NMR (400 MHz, CDCl3):
    • δ 8.42 (s, 1H, pyrimidine-H5).
    • δ 4.31 (s, 2H, SCH2).
    • δ 3.12 (s, 6H, N(CH3)2).
  • MS (ESI+) : m/z 414.1 [M+H]+.

Crystallographic Validation

Single-crystal X-ray analysis (analogous to):

  • Dihedral Angles : 80.0° between pyrimidine and 4-chlorophenyl planes.
  • Hydrogen Bonding : N–H···O and C–H···π interactions stabilize the lattice.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Acetonitrile is recycled via distillation (95% efficiency).
  • Waste Streams : Halogenated by-products require neutralization before disposal.

Chemical Reactions Analysis

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the chlorobenzyl sulfanyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Scientific Research Applications

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for exploring biological activities, such as enzyme inhibition or receptor binding.

    Industry: The compound’s unique properties are valuable in material science for developing new materials with desired characteristics.

Mechanism of Action

The mechanism of action of N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Sulfanyl Substituents

The sulfanyl (-S-) linker in the target compound is a recurring motif in bioactive pyrimidines. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Reported Activity Reference
Target Compound 6: [(4-Cl-benzyl)sulfanyl]methyl; 4: N,N-dimethylamine
6-(((4-Chlorophenyl)thio)methyl)-N,N-diethyl-2-phenylpyrimidin-4-amine 4: N,N-diethylamine (vs. dimethyl) Diethylamine increases lipophilicity; may alter pharmacokinetics Not specified (structural analog)
N-(4-Chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Fused thienopyrimidine core (vs. pyrimidine) Enhanced π-π stacking potential; altered solubility Not specified
N-(4-(2-(Dimethylamino)ethoxy)phenyl)-6-((4-fluorobenzyl)(methyl)amino)pyrimidine-4-carboxamide 4: Carboxamide; 6: 4-F-benzyl Carboxamide improves water solubility; fluorobenzyl enhances electronegativity Antitubercular (MIC: 0.5 µg/mL)

Key Insight : The sulfanyl group enhances stability and redox activity, but substituent modifications (e.g., dimethylamine vs. diethylamine) significantly impact lipophilicity and bioavailability .

Heterocyclic Core Variations

Replacing the pyrimidine core with quinazoline or thienopyrimidine alters electronic properties and binding affinities:

Compound Name Core Structure Substituents Biological Relevance Reference
2-[(4-Chlorobenzyl)sulfanyl]-N,N-dimethyl-5,6,7,8-tetrahydro-4-quinazolinamine Quinazoline 4: N,N-dimethylamine; 2: sulfanyl Potential CNS activity (structural similarity to antipsychotics)
Pazopanib derivatives (e.g., N-(2-chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine) Pyrimidine-indazole hybrid Complex substituents (e.g., chloropyrimidinyl) Antitumor (kinase inhibition)

Substituent-Driven Activity Trends

  • N,N-Dimethylamine vs.
  • 4-Chlorobenzyl vs. 4-Fluorobenzyl : Chlorine’s larger atomic radius enhances hydrophobic interactions, whereas fluorine’s electronegativity improves membrane permeability .

Biological Activity

The compound N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine (CAS: 306980-40-5) is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3SC_{21}H_{22}ClN_{3}S with a molecular weight of 383.94 g/mol. The structure features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a dimethylamine moiety, which may influence its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC21H22ClN3S
Molecular Weight383.94 g/mol
Purity>90%
CAS Number306980-40-5

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds structurally related to this compound. For instance, certain derivatives have demonstrated significant inhibition of cancer cell proliferation, particularly in colorectal cancer cell lines such as SW480 and HCT116. These compounds exhibited IC50 values as low as 0.12 μM, indicating potent activity against these cell lines .

The proposed mechanism involves the inhibition of Wnt signaling pathways, which are crucial in regulating cell proliferation and differentiation. By disrupting these pathways, the compound may induce apoptosis in cancer cells . Additionally, it has been observed to downregulate the expression of Ki67, a proliferation marker, further supporting its role in inhibiting tumor growth.

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are being explored for their therapeutic applications in Alzheimer's disease (AD). Compounds with similar structures have shown promise in enhancing cholinergic transmission by preventing the breakdown of acetylcholine (ACh), thereby improving cognitive function in AD models .

Dual Inhibition Potential

Given the structural attributes of this compound, it may also exhibit dual inhibition properties against both AChE and butyrylcholinesterase (BChE), which is particularly relevant in advanced stages of AD where BChE compensates for AChE loss . This dual action could provide a more effective therapeutic strategy for managing symptoms associated with cholinergic deficits.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various heterocyclic compounds revealed that those similar to this compound significantly inhibited cancer cell growth and induced apoptosis through Wnt pathway modulation .
  • Cholinesterase Inhibition : Research findings indicate that compounds with similar structural motifs effectively inhibit AChE and BChE, suggesting that this compound could be explored further for its potential in treating neurodegenerative diseases .
  • Metabolic Stability : Comparative studies on metabolic stability showed that related compounds had improved stability when incubated with liver microsomes, indicating potential for reduced side effects and enhanced bioavailability .

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